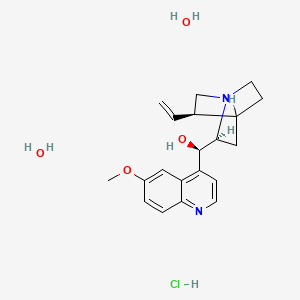

Quinine hydrochloride hydrate

描述

属性

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14?,19-,20+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQKYZPYCSTMEI-WGGWNXAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Base-Mediated Liberation of Quinine Freebase

The patented method begins with quinine sulfate dihydrate, which undergoes alkaline hydrolysis to release quinine freebase. A mass ratio of 1:30–50 (quinine sulfate:water) is treated with dilute hydrochloric acid (1 M) to adjust the pH to 4–5, dissolving the sulfate salt. Subsequent heating to 60–70°C facilitates the addition of 5% sodium hydroxide solution, raising the pH to 9–10. This step precipitates quinine freebase, which is washed to neutrality (pH 7–7.5) and dried at 60–70°C.

Critical Parameters

Hydrochloric Acid Complexation

The freebase is dissolved in alcohols (methanol, ethanol, or 1-propanol) at room temperature, followed by stoichiometric addition of 36% hydrochloric acid. For quinine hydrochloride monohydrate (C₂₀H₂₄N₂O₂·HCl·H₂O), a 1:1 molar ratio of quinine:HCl is used, while the dihydrochloride form requires a 1:2 ratio.

Crystallization Dynamics

Post-reaction, the mixture is concentrated under reduced pressure until solids precipitate. Ethyl acetate or acetone (6–10 volumes relative to quinine) is added under reflux (65–75°C) to dissolve impurities, followed by rapid cooling to 4–8°C. This dual-solvent system achieves crystalline products with >98% enantiomeric purity.

Table 1: Solvent Systems and Yields in Patent CN101948468A

| Solvent | HCl Equivalents | Crystallization Solvent | Yield (%) | Product Form |

|---|---|---|---|---|

| Methanol | 1.0 | Ethyl acetate | 120 | Monohydrate |

| Ethanol | 1.0 | Acetone | 118 | Monohydrate |

| 1-Propanol | 1.0 | Acetone | 121 | Monohydrate |

| Methanol | 2.0 | Ethyl acetate | 121 | Dihydrochloride |

Direct Neutralization of Quinine Freebase

Acetonitrile-Mediated Synthesis

An alternative route dissolves quinine freebase in acetonitrile, followed by dropwise addition of 37% hydrochloric acid (2 equivalents). Immediate crystallization occurs, yielding quinine dihydrochloride hemihydrate. While this method bypasses the sulfate conversion step, it produces a different hydrate form and requires rigorous solvent recovery due to acetonitrile’s toxicity.

Structural Implications

X-ray diffraction confirms that the dihydrochloride hemihydrate crystallizes in the monoclinic P2₁ space group, with chloride ions hydrogen-bonded to water molecules. This contrasts with the monohydrate’s orthorhombic lattice, underscoring the impact of stoichiometry on crystal packing.

Comparative Analysis of Methodologies

Yield and Purity

-

Sulfate conversion : Yields of 110–115% (theoretical basis) are attributed to the near-quantitative recovery of quinine during alkaline hydrolysis.

-

Direct neutralization : Limited to 85–90% yield due to acetonitrile’s incomplete solubilization of byproducts.

Industrial Scalability Challenges

Reflux Optimization

Large-scale reactors require precise temperature gradients during reflux to prevent localized overheating, which degrades quinine. Pilot studies show that maintaining 70±2°C with mechanical agitation achieves uniform dissolution of precipitates.

Solvent Recovery Systems

Ethyl acetate and acetone are reclaimed via fractional distillation, achieving 95% reuse rates. This reduces raw material costs by 40% in continuous production models.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The monohydrate exhibits a singlet at δ 8.52 ppm (C₉-H), unchanged from freebase, confirming protonation at the quinuclidine nitrogen.

-

HPLC : Retention times of 6.8 min (monohydrate) and 7.2 min (dihydrochloride) on a C18 column (0.1% TFA in water/acetonitrile).

Table 2: Physicochemical Properties of Hydrate Forms

| Property | Monohydrate | Dihydrochloride Hemihydrate |

|---|---|---|

| Melting Point (°C) | 158–160 (dec.) | 174–176 (dec.) |

| Specific Rotation (α) | -168° (c=2, H₂O) | -155° (c=1, EtOH) |

| Solubility (mg/mL) | 62.5 (H₂O) | 89.0 (H₂O) |

化学反应分析

Types of Reactions

Quinine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Various substituted quinine derivatives.

科学研究应用

Medical Applications

1.1 Antimalarial Treatment

Quinine hydrochloride is primarily used to treat malaria caused by Plasmodium falciparum, particularly in cases where resistance to chloroquine is present. It acts as a blood schizonticide, inhibiting the growth of the malaria parasite by interfering with its ability to metabolize hemoglobin .

1.2 Dosage and Administration

- Typical Dosage : The standard dosage for adults is usually 600 mg every 8 hours for seven days.

- Administration Routes : Quinine can be administered orally or intravenously depending on the severity of the infection.

1.3 Side Effects

Common side effects include headache, tinnitus (ringing in the ears), and visual disturbances. More severe reactions can include thrombocytopenia (low platelet count), which is a significant concern during treatment .

Non-Medical Applications

2.1 Food and Beverage Industry

Quinine is well-known for its use as a flavoring agent in tonic water and other beverages due to its distinct bitter taste. Regulatory bodies have established maximum concentrations for quinine in food products to ensure consumer safety; for instance, the maximum concentration allowed in tonic water is typically around 83 mg/L .

2.2 Cosmetic Uses

Quinine hydrochloride is also utilized in cosmetic formulations, particularly hair care products. It is believed to promote hair growth and improve scalp health, although it can cause skin sensitization in some individuals .

Research Applications

Quinine hydrochloride hydrate has been extensively studied for its pharmacological properties beyond antimalarial effects:

3.1 Muscle Cramps

Research indicates that quinine effectively reduces the frequency and intensity of muscle cramps. A systematic review found that quinine reduced cramp frequency by approximately 28% over two weeks .

3.2 Neuropharmacological Studies

Recent studies have explored quinine's effects on potassium channels, particularly its role as an inhibitor of specific potassium currents in neurons. This has implications for understanding its effects on muscle function and potential therapeutic uses in neuromuscular disorders .

Case Studies

Several case studies highlight both the therapeutic benefits and adverse reactions associated with quinine hydrochloride:

- Case Study 1 : A 26-year-old male developed a fixed eruption after consuming tonic water containing quinine, confirmed through patch testing with 1% quinine hydrochloride .

- Case Study 2 : In a study involving volunteers consuming tonic water over two weeks, participants reported significant side effects such as blurred vision and headaches at higher dosages of quinine .

Table 1: Summary of Quinine Hydrochloride Applications

| Application Area | Use Case | Notes |

|---|---|---|

| Medical | Antimalarial treatment | Effective against chloroquine-resistant malaria; common side effects include tinnitus and headache. |

| Food & Beverage | Flavoring agent in tonic water | Maximum allowed concentration varies by region; typically around 83 mg/L in beverages. |

| Cosmetics | Hair care products | Believed to enhance hair growth; potential for skin sensitization noted. |

| Research | Muscle cramps treatment | Reduces cramp frequency by approximately 28%; studied for neuropharmacological effects. |

Table 2: Reported Side Effects of Quinine Hydrochloride

| Side Effect | Severity | Frequency |

|---|---|---|

| Headache | Common | High |

| Tinnitus | Common | Moderate |

| Thrombocytopenia | Severe | Rare |

| Visual disturbances | Moderate | Moderate |

作用机制

The exact mechanism of action of quinine hydrochloride hydrate is not entirely understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin. This interference is toxic to the parasite and helps in treating malaria. Quinine also affects muscle membrane and sodium channels, making it useful in treating certain muscular disorders .

相似化合物的比较

Comparison with Similar Compounds

Quinine Sulfate Hydrate

Key Differences : The hydrochloride salt exhibits superior solubility in polar solvents, making it preferable for liquid formulations. The sulfate form is less soluble and often used in solid dosages .

Ranitidine Hydrochloride

Key Differences : Quinine’s bitterness is twice that of ranitidine, complicating its use in oral formulations without taste-masking agents like cyclodextrins or oleic acid .

Chloroquine and Quinidine

Key Differences : Chloroquine’s superior safety profile displaced quinine in malaria treatment, while quinidine’s cardiotoxicity limits its use .

Other Bitter Pharmaceuticals

Key Insight: Quinine’s bitterness is intermediate but still requires advanced formulation strategies, such as nanocomposites, to improve patient compliance .

Research and Application Comparisons

- Controlled Drug Delivery: this compound is embedded in saponite nanocomposites for sustained release, a strategy less commonly applied to ranitidine or chloroquine .

- Antimicrobial Activity : Ethylhydrocuprein hydrochloride (a quinine analog) exhibits stronger in vitro activity against Streptococcus pneumoniae than quinine .

常见问题

Q. How to validate bitterness sensing assays using this compound as a reference standard?

- Calibration : Construct a dose-response curve (e.g., 1–100 µM) using a bitterness sensor with a PVC-acrylic membrane .

- Cross-validation : Compare sensor outputs with human sensory panels or cell-based taste receptor assays .

- Reproducibility : Test intra- and inter-day variability (RSD ≤5%) across multiple batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。